molecular formula C24H22N2O6 B234587 2-methoxy-N-[2-(3,4,5-trimethoxyphenyl)-1,3-benzoxazol-5-yl]benzamide

2-methoxy-N-[2-(3,4,5-trimethoxyphenyl)-1,3-benzoxazol-5-yl]benzamide

Cat. No. B234587
M. Wt: 434.4 g/mol
InChI Key: QNLJDQJAQMSQHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methoxy-N-[2-(3,4,5-trimethoxyphenyl)-1,3-benzoxazol-5-yl]benzamide, also known as MMB, is a synthetic compound that has been widely used in scientific research. MMB has been studied for its potential therapeutic effects on various diseases, including cancer and neurodegenerative disorders.

Scientific Research Applications

2-methoxy-N-[2-(3,4,5-trimethoxyphenyl)-1,3-benzoxazol-5-yl]benzamide has been studied for its potential therapeutic effects on various diseases, including cancer and neurodegenerative disorders. In cancer research, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis. In neurodegenerative disorder research, this compound has been shown to protect neurons from oxidative stress and improve cognitive function.

Mechanism of Action

The mechanism of action of 2-methoxy-N-[2-(3,4,5-trimethoxyphenyl)-1,3-benzoxazol-5-yl]benzamide is not fully understood. However, it is believed that this compound exerts its therapeutic effects by modulating various signaling pathways and cellular processes, including the PI3K/AKT/mTOR pathway, the NF-κB pathway, and the MAPK pathway.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including anti-inflammatory, antioxidant, and anti-tumor effects. This compound has also been shown to improve cognitive function and protect neurons from oxidative stress.

Advantages and Limitations for Lab Experiments

One advantage of using 2-methoxy-N-[2-(3,4,5-trimethoxyphenyl)-1,3-benzoxazol-5-yl]benzamide in lab experiments is its high potency and specificity. This compound has been shown to have a low toxicity profile, which makes it an ideal candidate for preclinical studies. However, one limitation of using this compound in lab experiments is its complex synthesis method, which may limit its availability and increase its cost.

Future Directions

There are several future directions for 2-methoxy-N-[2-(3,4,5-trimethoxyphenyl)-1,3-benzoxazol-5-yl]benzamide research. One direction is to investigate the potential therapeutic effects of this compound on other diseases, such as cardiovascular diseases and metabolic disorders. Another direction is to optimize the synthesis method of this compound to improve its availability and reduce its cost. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.
Conclusion:
In conclusion, this compound is a synthetic compound that has been widely used in scientific research for its potential therapeutic effects on various diseases, including cancer and neurodegenerative disorders. The synthesis of this compound is a complex process that requires specialized equipment and expertise. This compound has been shown to have various biochemical and physiological effects, including anti-inflammatory, antioxidant, and anti-tumor effects. There are several future directions for this compound research, including investigating its potential therapeutic effects on other diseases and optimizing its synthesis method.

Synthesis Methods

The synthesis of 2-methoxy-N-[2-(3,4,5-trimethoxyphenyl)-1,3-benzoxazol-5-yl]benzamide involves several steps, including the preparation of 3,4,5-trimethoxyphenylacetic acid, the synthesis of 2-(3,4,5-trimethoxyphenyl)-1,3-benzoxazole, and the coupling of the benzoxazole with benzoyl chloride to form this compound. The synthesis of this compound is a complex process that requires specialized equipment and expertise.

properties

Molecular Formula

C24H22N2O6

Molecular Weight

434.4 g/mol

IUPAC Name

2-methoxy-N-[2-(3,4,5-trimethoxyphenyl)-1,3-benzoxazol-5-yl]benzamide

InChI

InChI=1S/C24H22N2O6/c1-28-18-8-6-5-7-16(18)23(27)25-15-9-10-19-17(13-15)26-24(32-19)14-11-20(29-2)22(31-4)21(12-14)30-3/h5-13H,1-4H3,(H,25,27)

InChI Key

QNLJDQJAQMSQHJ-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CC(=C(C(=C4)OC)OC)OC

Canonical SMILES

COC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CC(=C(C(=C4)OC)OC)OC

Origin of Product

United States

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